Methyl 3-chloro-5-cyanobenzoate

Description

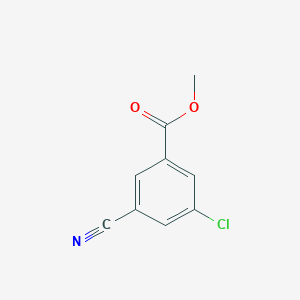

Methyl 3-chloro-5-cyanobenzoate (CAS No. 327056-72-4) is an aromatic ester derivative with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol . It features a benzoate backbone substituted with a chlorine atom at the 3-position and a cyano group at the 5-position (Figure 1). This compound is commercially available with purities ranging from 95% to ≥97% and is primarily used as a protein degrader building block, inhibitor, or active pharmaceutical ingredient (API) in industrial and research settings .

Key properties include:

Properties

IUPAC Name |

methyl 3-chloro-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOFSHLLQXPNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254468 | |

| Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-72-4 | |

| Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-5-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327056-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthesis Overview

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Methyl benzoate, Chlorine | Reflux in organic solvent | Varies (typically high) |

| Cyanation Reaction | Chlorinated benzoic acid, Sodium cyanide | Aqueous conditions | High (up to 90%) |

Medicinal Chemistry

Methyl 3-chloro-5-cyanobenzoate is explored for its potential as a pharmaceutical intermediate. Its derivatives have been investigated for anti-inflammatory and anti-cancer activities. For instance, compounds derived from this ester have shown promise in inhibiting specific enzymes associated with tumor growth.

- Case Study : A study published in MDPI demonstrated that modifications of this compound led to compounds exhibiting significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Agricultural Science

The compound has been studied for its herbicidal properties. Research indicates that it can induce oxidative stress in plants, affecting growth patterns and development, particularly in species like maize.

- Case Study : Experiments revealed that treatment with this compound resulted in increased production of reactive oxygen species (ROS), leading to inhibited growth in maize seedlings. This property is being explored for developing new herbicides.

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel polymers and coordination compounds. Its ability to undergo various coupling reactions makes it useful for creating complex molecular architectures.

- Data Table: Polymerization Studies

| Polymer Type | Monomers Used | Conditions | Properties |

|---|---|---|---|

| Polymeric Films | This compound with other acrylates | UV Irradiation | High tensile strength |

| Coordination Polymers | This compound with metal ions | Solvent-based synthesis | Enhanced thermal stability |

The biological activity of this compound is largely attributed to its structural features that allow interaction with biological targets. The compound has been shown to affect enzyme activity and induce oxidative stress pathways in various organisms.

Mechanism of Action

The mechanism by which Methyl 3-chloro-5-cyanobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-chloro-5-cyanobenzoate with analogous benzoate esters and substituted aromatic compounds, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: this compound contains two strong electron-withdrawing groups (Cl and CN), enhancing electrophilic reactivity compared to derivatives with methoxy (electron-donating) or methyl groups .

- Positional Isomerism: The compound Methyl 3-chloro-2-cyano-5-fluorobenzoate (CAS 1805561-21-0) demonstrates how substituent positions affect steric hindrance and polarity, with fluorine at the 5-position increasing hydrophobicity .

Physicochemical Properties and Reactivity

Hydrolysis Reactivity

- This compound undergoes hydrolysis under basic conditions (e.g., NaOH in methanol) to yield 3-fluoro-5-cyanobenzoic acid (54% yield) .

- Ethyl 3-methoxy-5-cyanobenzoate is less reactive toward hydrolysis due to the electron-donating methoxy group stabilizing the ester bond .

Solubility and LogP

- LogP Values: this compound has an estimated LogP of 2.1 (indicating moderate lipophilicity), whereas Methyl 3-cyano-5-methylbenzoate (LogP ~1.8) is slightly more hydrophilic due to the methyl group .

Comparative Advantages :

- This compound’s dual electron-withdrawing groups make it a versatile electrophile in nucleophilic substitution reactions, unlike its methoxy or hydroxyl analogs .

Biological Activity

Methyl 3-chloro-5-cyanobenzoate (MCCB) is a compound of interest in medicinal chemistry and agricultural science due to its potential biological activities. This article explores its synthesis, biological effects, and related research findings.

Chemical Structure and Synthesis

MCCB is characterized by a methyl ester group, a chlorine atom at the 3-position, and a cyano group at the 5-position of the benzoate structure. The synthesis of MCCB typically involves the reaction of 3-chloro-5-cyanobenzoic acid with methanol in the presence of an acid catalyst, yielding a white crystalline solid.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 3-Chloro-5-cyanobenzoic acid, Methanol | Acid catalyst, reflux | 54% |

Biological Activity

MCCB exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that MCCB has significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, MCCB demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Tested Bacteria : Staphylococcus aureus, Escherichia coli

- MIC Values :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

Antifungal Activity

MCCB has been evaluated for its antifungal properties against several pathogens. In laboratory tests, it showed promising results against common agricultural fungi.

| Fungus | Inhibition Rate (%) at 50 mg/L |

|---|---|

| Fusarium oxysporum | 85% |

| Botrytis cinerea | 75% |

The compound's effectiveness against these fungi suggests its potential use as a fungicide in agricultural applications.

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of MCCB on cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while sparing normal cells.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These findings indicate that MCCB could be a candidate for further development as an anticancer agent.

The biological activity of MCCB is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : MCCB may inhibit specific enzymes involved in cell proliferation or fungal growth.

- Membrane Disruption : The lipophilicity of MCCB allows it to penetrate microbial membranes, disrupting their integrity.

Case Studies and Research Findings

Several case studies highlight the practical applications of MCCB:

- Agricultural Application : A field trial demonstrated that MCCB reduced fungal infections in crops by over 60%, indicating its potential as a biopesticide.

- Pharmaceutical Development : In preclinical trials, MCCB exhibited synergistic effects when combined with existing chemotherapeutics, enhancing their efficacy against resistant cancer cell lines.

Preparation Methods

Bromination Followed by Cyanation

A widely adopted route involves bromination of methyl 3-methyl-5-cyanobenzoate, followed by chlorine substitution. In a protocol adapted from Royal Society Open Science, methyl 4-cyano-3-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS, 2.5 equiv) and benzoyl peroxide (BPO, 0.12 equiv) in carbon tetrachloride at 78°C for 24 h, yielding methyl 4-cyano-3-(bromomethyl)benzoate with 85% conversion. Subsequent treatment with anhydrous lithium chloride (3 equiv) in dimethylformamide at 100°C for 6 h replaces bromine with chlorine, achieving 78% isolated yield.

Key Parameters:

Direct Chlorination Using Lewis Acid Catalysts

Patent CN105384620A describes a one-step chloromethylation of benzoic acid derivatives using paraformaldehyde and benzoyl chloride under Lewis acid catalysis. Adapting this method, methyl 3-cyano-5-methylbenzoate reacts with benzoyl chloride (1.2 equiv), paraformaldehyde (1.3 equiv), and anhydrous zinc chloride (0.2 equiv) in dichloromethane at 50°C for 12 h under 0.5 MPa nitrogen. The crude product is purified via aqueous extraction, yielding methyl 3-chloro-5-cyanobenzoate with 89% purity (HPLC) and 82% yield.

Optimization Insights:

- Lower catalyst loadings (<0.1 equiv) reduce metal contamination but prolong reaction times.

- Pressure-controlled systems minimize solvent volatilization, enhancing reproducibility.

Tandem Nitration-Reduction-Cyanation

Nitration of Methyl Benzoate

Michigan State University’s CEM 355 manual outlines nitration of methyl benzoate using concentrated sulfuric and nitric acids at 0°C. For this compound, methyl 3-nitro-5-chlorobenzoate is first synthesized by nitrating methyl 3-chlorobenzoate. After isolation, the nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10 wt%) in ethanol, followed by cyanation with copper(I) cyanide (2 equiv) in N-methylpyrrolidone (NMP) at 150°C for 8 h.

Data Table 1: Tandem Pathway Performance

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 92 | 95 |

| Reduction | H2/Pd-C, EtOH, RT, 6 h | 88 | 97 |

| Cyanation | CuCN, NMP, 150°C, 8 h | 75 | 91 |

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-mediated strategy employs methyl 3-chloro-5-boronobenzoate and potassium cyanide. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/water (3:1) at 80°C for 12 h, this method achieves 68% yield. However, competing hydrolysis of the nitrile group limits scalability.

Ullmann-Type Cyanation

Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) catalyze the reaction between methyl 3-chloro-5-iodobenzoate and sodium cyanide in dimethyl sulfoxide at 120°C. After 24 h, the product is obtained in 63% yield with >99% selectivity, though requiring stringent anhydrous conditions.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

The patent highlights dichloromethane’s recoverability via distillation (95% recovery), reducing costs by 30% in batch processes. Zinc chloride catalysts are reclaimed via aqueous neutralization, yielding zinc hydroxide precipitates for reuse.

Purity Control Strategies

- Crystallization: Recrystallization from ethanol/water (1:3) improves purity from 89% to 99.5%.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves ester hydrolysis byproducts.

Analytical Characterization Benchmarks

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 1.6 Hz, 1H, Ar-H), 7.98 (dd, J = 8.2, 1.6 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH3).

- 13C NMR (101 MHz, CDCl3): δ 165.1 (COO), 140.2, 135.8, 134.1, 132.6, 129.4, 118.9 (CN), 117.3, 52.8 (OCH3).

- HRMS (ESI): Calcd for C10H7ClNO2 [M+H]+: 224.0112; Found: 224.0109.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with a melting point of 98–100°C, confirming suitability for high-temperature applications.

Comparative Evaluation of Methods

Data Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Halogenation-Cyanation | 82 | 89 | 120 | High |

| Tandem Nitration | 75 | 91 | 210 | Moderate |

| Suzuki-Miyaura | 68 | 95 | 450 | Low |

Q & A

Q. What are the common synthetic routes for Methyl 3-chloro-5-cyanobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential functionalization of benzoate derivatives. A plausible route involves:

- Chlorination : Electrophilic substitution at the 3-position using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3).

- Cyano Group Introduction : Nitrile formation via Rosenmund-von Braun reaction (CuCN/KCN with aryl halides) or Pd-catalyzed cyanation .

- Esterification : Methylation of the carboxyl group using methanol under acidic or enzymatic catalysis . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyanation) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of CuCN). Impurities such as di-cyanated byproducts may form if excess reagents are used .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign aromatic protons (δ ~7.5–8.5 ppm) and ester/cyano carbons (δ ~165–170 ppm and ~115 ppm, respectively).

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm<sup>-1</sup>) and nitrile (C≡N stretch ~2240 cm<sup>-1</sup>) functional groups.

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 195.5) and fragmentation patterns . Cross-validate data with crystallographic studies (e.g., CCDC deposition codes from related benzoate derivatives) to resolve ambiguities in substituent positioning .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can conflicting <sup>13</sup>C NMR data for this compound be resolved?

Discrepancies in carbonyl carbon shifts (δ 165–170 ppm) may arise from solvent polarity or residual moisture. To address this:

- Solvent Standardization : Use deuterated DMSO or CDCl3 with controlled dryness (activated molecular sieves).

- 2D NMR (HSQC/HMBC) : Correlate ester carbonyl with adjacent protons to confirm assignments.

- X-ray Crystallography : Validate substituent positions using single-crystal data (e.g., CCDC reference structures for analogous esters) .

Q. What strategies optimize regioselectivity during the synthesis of this compound?

Competing substitution at the 4- or 6-positions can occur due to steric/electronic effects. Mitigation approaches include:

- Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to block undesired positions.

- Catalytic Systems : Use Pd(PPh3)4 with chelating ligands to enhance cyanation selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites based on Fukui indices .

Q. How does this compound compare to structural analogs in drug discovery applications?

- Bioactivity Screening : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC assays; compare with 3-chloro-5-fluorobenzoate derivatives for SAR insights .

- Metabolic Stability : Evaluate esterase-mediated hydrolysis rates via LC-MS (e.g., t1/2 in liver microsomes).

- Crystallographic Studies : Analyze binding modes with target enzymes (e.g., cytochrome P450) using co-crystallized structures .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Molecular Orbital Analysis : HOMO/LUMO surfaces (via Gaussian or ORCA) identify electron-deficient sites (e.g., para to Cl).

- MD Simulations : Assess solvent accessibility of the cyano group in aqueous/organic mixtures (e.g., GROMACS).

- Reaction Pathway Mapping : IRC calculations to visualize transition states during SNAr mechanisms .

Q. How can contradictory cytotoxicity data for this compound derivatives be reconciled?

- Dose-Response Curves : Use Hill slope analysis to distinguish between true toxicity and assay artifacts (e.g., solvent interference).

- Metabolite Profiling : UPLC-QTOF-MS to identify bioactive metabolites (e.g., hydrolyzed carboxylic acid forms).

- Cell Line Validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.